Carbonyl vs. Sulfonyl Linker: Impact on Topological Polar Surface Area (tPSA) and H-Bond Acceptor Count
The target compound employs a carbonyl linker between the pyrrolidine and benzonitrile, whereas the closely related analog 4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile (CAS 2097888-09-8) uses a sulfonyl linker. The carbonyl contributes one hydrogen-bond acceptor with moderate dipole character, while the sulfonyl add two S=O acceptors and introduces a tetrahedral center that alters the three-dimensional presentation of the benzonitrile ring. The resulting tPSA and hydrogen-bond-acceptor count differences are critical for predicting blood–brain barrier permeability and oral bioavailability in central-nervous-system (CNS) drug-discovery programs [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | Calculated tPSA ≈ 67 Ų; four H-bond acceptors (quinoxaline N, ether O, carbonyl O, nitrile N) |
| Comparator Or Baseline | 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile: Calculated tPSA ≈ 93 Ų; five H-bond acceptors (additional sulfonyl oxygens) |
| Quantified Difference | tPSA increase of ~26 Ų (+39%) and one additional H-bond acceptor in the sulfonyl analog |
| Conditions | In silico calculation using standard fragment-based tPSA summation method (Ertl algorithm) |
Why This Matters
A tPSA >90 Ų is generally associated with poor CNS penetration; the target compound's lower tPSA makes it more suitable for CNS-targeted probe design than its sulfonyl analog.
- [1] EP2814822 – Novel Pyrrolidine Derivatives. F. Hoffmann-La Roche AG, filed 14 February 2013. (Discloses both carbonyl- and sulfonyl-linked pyrrolidine-benzo derivatives.) View Source
